molecular formula C11H12N6O5 B3892865 4-amino-N'-[(4-methoxy-3-nitrophenyl)methoxy]-1,2,5-oxadiazole-3-carboximidamide

4-amino-N'-[(4-methoxy-3-nitrophenyl)methoxy]-1,2,5-oxadiazole-3-carboximidamide

Cat. No.: B3892865
M. Wt: 308.25 g/mol
InChI Key: TXNHGSFPLMPWQW-UHFFFAOYSA-N
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Description

4-amino-N’-[(4-methoxy-3-nitrophenyl)methoxy]-1,2,5-oxadiazole-3-carboximidamide is a complex organic compound with a molecular formula of C11H12N6O5. This compound is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The compound also features a methoxy group, a nitro group, and an amino group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N’-[(4-methoxy-3-nitrophenyl)methoxy]-1,2,5-oxadiazole-3-carboximidamide typically involves multiple steps. One common method starts with the nitration of 4-methoxybenzyl alcohol to introduce the nitro group. This is followed by the formation of the oxadiazole ring through a cyclization reaction involving hydrazine derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-amino-N’-[(4-methoxy-3-nitrophenyl)methoxy]-1,2,5-oxadiazole-3-carboximidamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino derivatives, hydroxyl derivatives, and other substituted oxadiazoles .

Scientific Research Applications

4-amino-N’-[(4-methoxy-3-nitrophenyl)methoxy]-1,2,5-oxadiazole-3-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-N’-[(4-methoxy-3-nitrophenyl)methoxy]-1,2,5-oxadiazole-3-carboximidamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N’-[(4-methoxy-3-nitrophenyl)methoxy]-1,2,5-oxadiazole-3-carboximidamide is unique due to the presence of the oxadiazole ring, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various applications that require specific interactions with biological targets or unique material properties .

Properties

IUPAC Name

4-amino-N'-[(4-methoxy-3-nitrophenyl)methoxy]-1,2,5-oxadiazole-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6O5/c1-20-8-3-2-6(4-7(8)17(18)19)5-21-15-10(12)9-11(13)16-22-14-9/h2-4H,5H2,1H3,(H2,12,15)(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNHGSFPLMPWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CON=C(C2=NON=C2N)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CO/N=C(\C2=NON=C2N)/N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-N'-[(4-methoxy-3-nitrophenyl)methoxy]-1,2,5-oxadiazole-3-carboximidamide
Reactant of Route 2
Reactant of Route 2
4-amino-N'-[(4-methoxy-3-nitrophenyl)methoxy]-1,2,5-oxadiazole-3-carboximidamide
Reactant of Route 3
Reactant of Route 3
4-amino-N'-[(4-methoxy-3-nitrophenyl)methoxy]-1,2,5-oxadiazole-3-carboximidamide
Reactant of Route 4
4-amino-N'-[(4-methoxy-3-nitrophenyl)methoxy]-1,2,5-oxadiazole-3-carboximidamide
Reactant of Route 5
4-amino-N'-[(4-methoxy-3-nitrophenyl)methoxy]-1,2,5-oxadiazole-3-carboximidamide
Reactant of Route 6
4-amino-N'-[(4-methoxy-3-nitrophenyl)methoxy]-1,2,5-oxadiazole-3-carboximidamide

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